molecular formula C18H22IN7O2 B3860904 4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

Cat. No. B3860904
M. Wt: 495.3 g/mol
InChI Key: KZIRCXIXPIVLCB-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, also known as IBT, is a chemical compound that has gained significant attention in scientific research. It is a hydrazone derivative that has been synthesized and studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in cells and tissues. 4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. 4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has several advantages and limitations for laboratory experiments. Its easy synthesis and purification make it a suitable candidate for drug discovery and development. However, its low solubility in water and low stability in acidic conditions can limit its applications.

Future Directions

There are several future directions for the research on 4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone. One potential area of research is to investigate its potential as a fluorescent probe for detecting metal ions in biological and environmental samples. Another area of research is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the development of new synthetic methods for 4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone and its derivatives can also be an area of future research.
Conclusion:
In conclusion, 4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is a hydrazone derivative that has gained significant attention in scientific research. Its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science make it a promising candidate for further investigation. The research on 4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has shown its anti-tumor, anti-inflammatory, and anti-microbial properties, and its potential as a fluorescent probe for detecting metal ions. However, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Scientific Research Applications

4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential applications in various scientific research fields. It has been investigated for its anti-tumor, anti-inflammatory, and anti-microbial properties. 4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

N-[(E)-(4-iodophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN7O2/c19-15-3-1-14(2-4-15)13-20-24-16-21-17(25-5-9-27-10-6-25)23-18(22-16)26-7-11-28-12-8-26/h1-4,13H,5-12H2,(H,21,22,23,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIRCXIXPIVLCB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)I)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)I)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22IN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
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4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
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4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
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4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
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4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
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4-iodobenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

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